

An In-depth Technical Guide to Telacebec (Q203): A Novel Antitubercular Agent

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Antibacterial agent 203	
Cat. No.:	B12377927	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

Telacebec (Q203) is a pioneering, first-in-class oral antibacterial agent under clinical development for the treatment of tuberculosis (TB), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. As an imidazopyridine amide, Telacebec introduces a novel mechanism of action by specifically targeting the cytochrome bc1 complex (QcrB) of Mycobacterium tuberculosis, a critical component of the electron transport chain. This inhibition disrupts the bacterium's ability to generate adenosine triphosphate (ATP), leading to cell death. This technical guide provides a comprehensive overview of Telacebec, consolidating key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and development workflow.

Core Compound Details



Parameter	Description
Compound Name	Telacebec (Q203)
Antibiotic Class	Imidazopyridine amide[1]
Primary Indication	Tuberculosis (including MDR-TB and XDR-TB) [2][3]
Mechanism of Action	Inhibition of the QcrB subunit of the cytochrome bc1 complex, blocking oxidative phosphorylation and ATP synthesis[2][4]
Development Status	Has completed Phase 2a clinical trials[2][5]

Mechanism of Action

Telacebec exerts its bactericidal effect by targeting the respiratory chain of Mycobacterium tuberculosis. Specifically, it binds to the QcrB subunit of the cytochrome bc1:aa3 supercomplex (Complex III), which is essential for the transfer of electrons from menaquinol to cytochrome c. [4][6] This binding event blocks the quinol oxidation (Qp) site, effectively halting the electron transport chain.[7] The disruption of this process prevents the generation of a proton motive force across the mycobacterial inner membrane, which is necessary for ATP synthase to produce ATP. The resulting depletion of intracellular ATP leads to the death of the bacterial cell. [1]

Figure 1: Telacebec's inhibition of the cytochrome bc1 complex disrupts the electron transport chain.

Quantitative Data In Vitro Activity

Telacebec demonstrates potent activity against both drug-susceptible and drug-resistant strains of M. tuberculosis.



Strain/Condition	MIC Value	Reference
M. tuberculosis H37Rv (in culture broth)	MIC50: 2.7 nM	[8]
M. tuberculosis H37Rv (inside macrophages)	MIC50: 0.28 nM	[8]
Isoniazid, Rifampicin, and Fluoroquinolone-resistant M. tuberculosis strains	MIC: 3.0 - 7.4 nM	[1]
M. ulcerans	MIC: 0.000075 - 0.00015 μg/ml	
M. tuberculosis (in combination with Aurachin D)	MIC: 1.25 nM (for Q203)	[9]

In Vivo Efficacy (Murine Models)

Studies in mouse models of tuberculosis have demonstrated the in vivo efficacy of Telacebec.

Model	Dosage	Outcome	Reference
Acute mouse model	10 mg/kg	>90% reduction in bacterial load	[8]
Chronic infection model	< 1 mg/kg	Efficacious	[3]
M. ulcerans footpad model	2-10 mg/kg (for 1 week)	Culture negative 4 weeks post-treatment	
M. ulcerans footpad model	5 mg/kg (with Rifapentine or Bedaquiline, twice weekly for 8 weeks)	Sterilizing activity, prevented relapse	[10]

Clinical Pharmacokinetics (Phase 1 Studies)



Phase 1 clinical trials in healthy adult subjects have characterized the pharmacokinetic profile of Telacebec.

Table 3a: Single Ascending Dose (SAD) Study - Fasted State[8][11]

Dose	C _{max} (ng/mL)	T _{max} (h)	AUC (ng·h/mL)	t ₁ / ₂ (h)
10 mg	18.0	2.0 - 3.5	160.79 (AUCinf)	-
100 mg	108.6	2.0 - 3.5	-	21.13
800 mg	276.0	2.0 - 3.5	6116.62 (AUCinf)	150.79

Table 3b: Food Effect (100 mg Dose)[8][11]

Condition	C _{max} (ng/mL)	T _{max} (h)
Fasted	108.6	2.0 - 3.5
Fed (High-Fat Meal)	435.0	4.5

Table 3c: Multiple Ascending Dose (MAD) Study - 14 Days[12][13]

Dose	C _{max} (ng/mL)	AUCτ (ng·h/mL)	Accumulation Fold
20 mg	76.43	538.94	1.9 - 3.1
320 mg	1502.33	10,098.47	1.9 - 3.1

Experimental Protocols Minimum Inhibitory Concentration (MIC) Determination

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. For M. tuberculosis, this is typically determined using broth microdilution or agar dilution methods.

Methodology (Broth Microdilution):



- Medium Preparation: Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) is commonly used.
- Inoculum Preparation: A suspension of M. tuberculosis is prepared from a fresh culture. The
 turbidity is adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final
 inoculum concentration of approximately 10⁵ CFU/mL in the test wells.
- Drug Dilution: Telacebec is serially diluted (typically two-fold) in the broth medium across the wells of a 96-well microtiter plate.
- Inoculation and Incubation: The prepared bacterial inoculum is added to each well containing the drug dilutions. The plate is sealed and incubated at 37°C.
- Reading Results: Growth is assessed visually after a defined incubation period (e.g., 14-21 days). The MIC is recorded as the lowest drug concentration in which no visible growth is observed.

In Vivo Efficacy in Murine Tuberculosis Model

Principle: To evaluate the bactericidal and sterilizing activity of Telacebec in a living organism, a mouse model of chronic tuberculosis infection is utilized.

Methodology:

- Infection: BALB/c or C57BL/6 mice are infected with a low-dose aerosol of M. tuberculosis H37Rv to establish a pulmonary infection.
- Treatment Initiation: After a set period to allow the infection to become established (e.g., 24 days), treatment is initiated.
- Drug Administration: Telacebec is administered orally via gavage, typically once daily, five days a week, at various doses. Control groups may receive the vehicle or standard-of-care drugs (e.g., isoniazid, rifampin).
- Assessment of Bacterial Load: At specified time points during and after treatment, cohorts of mice are euthanized. The lungs and spleens are aseptically removed, homogenized, and serial dilutions are plated on Middlebrook 7H11 agar.



 Outcome Measurement: After 3-4 weeks of incubation, colony-forming units (CFU) are counted to determine the bacterial load in each organ. Efficacy is measured by the reduction in log₁₀ CFU compared to untreated controls. Relapse studies involve holding treated mice for a period post-treatment before assessing CFU to determine sterilizing activity.

Cytochrome bc1 Complex Activity Assay

Principle: The inhibitory effect of Telacebec on its target can be quantified by measuring the enzymatic activity of the cytochrome bc1 complex. This is often done by monitoring the reduction of a substrate or oxygen consumption.

Methodology (Oxygen Consumption Assay):

- Preparation of Vesicles: Inverted membrane vesicles are prepared from M. tuberculosis or a model organism like M. smegmatis to make the cytochrome bc1 complex accessible.
- Assay Buffer: A suitable reaction buffer (e.g., MOPS buffer with NaCl and a detergent like LMNG) is prepared.
- Inhibition Step: The membrane vesicles are pre-incubated with varying concentrations of Telacebec (or a vehicle control) for a set period (e.g., 20 minutes at 25°C).
- Reaction Initiation: The reaction is initiated by adding a reduced menaquinone analog substrate, such as 2,3-Dimethyl-1,4-naphthohydroquinone (DMNQH₂).
- Measurement: Oxygen consumption is monitored using a Clark-type oxygen electrode. The rate of oxygen reduction is calculated from the resulting curve.
- Data Analysis: The inhibition rate is calculated by comparing the oxygen consumption rate in the presence of Telacebec to the control. The IC₅₀ (the concentration of inhibitor required to reduce the enzyme activity by 50%) can then be determined.

Drug Development and Clinical Trial Workflow

The development of Telacebec follows a structured pathway from discovery to clinical application.





Click to download full resolution via product page

Figure 2: The clinical development pathway for Telacebec (Q203).

Conclusion

Telacebec (Q203) represents a significant advancement in the field of antibacterial research, particularly for tuberculosis. Its novel mechanism of action, potent in vitro and in vivo activity against drug-resistant strains, and favorable pharmacokinetic profile underscore its potential as a cornerstone of future TB treatment regimens. The data and methodologies presented in this guide offer a technical foundation for researchers and drug development professionals working to combat the global health threat of tuberculosis. Further clinical investigation in combination regimens will be critical to fully realize the therapeutic promise of this innovative compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]



- 4. Measuring minimum inhibitory concentrations in mycobacteria PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Standards for MIC testing that apply to the majority of bacterial pathogens should also be enforced for Mycobacterium tuberculosis complex PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure of Mycobacterium tuberculosis cytochrome bcc in complex with Q203 and TB47, two anti-TB drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymatic Activities of Isolated Cytochrome bc1-like Complexes Containing Fused Cytochrome b Subunits with Asymmetrically Inactivated Segments of Electron Transfer Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Q203, a potent clinical candidate for the treatment of tuberculosis | Semantic Scholar [semanticscholar.org]
- 10. Telacebec (Q203), a New Antituberculosis Agent PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. EUCAST: Reference MIC testing of Mycobacterium tuberculosis discussion 9 Oct as followup to public consultation [eucast.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Safety, Tolerability, and Pharmacokinetics of Telacebec (Q203), a New Antituberculosis Agent, in Healthy Subjects PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Telacebec (Q203): A
 Novel Antitubercular Agent]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b12377927#antibacterial-agent-203-and-its-class-of-antibiotics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com